H-LEU-GLY-OET HCL H-LEU-GLY-OET HCL
Brand Name: Vulcanchem
CAS No.:
VCID: VC14424507
InChI: InChI=1S/C10H20N2O3/c1-4-15-9(13)6-12-10(14)8(11)5-7(2)3/h7-8H,4-6,11H2,1-3H3,(H,12,14)/t8-/m0/s1
SMILES:
Molecular Formula: C10H20N2O3
Molecular Weight: 216.28 g/mol

H-LEU-GLY-OET HCL

CAS No.:

Cat. No.: VC14424507

Molecular Formula: C10H20N2O3

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

H-LEU-GLY-OET HCL -

Specification

Molecular Formula C10H20N2O3
Molecular Weight 216.28 g/mol
IUPAC Name ethyl 2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetate
Standard InChI InChI=1S/C10H20N2O3/c1-4-15-9(13)6-12-10(14)8(11)5-7(2)3/h7-8H,4-6,11H2,1-3H3,(H,12,14)/t8-/m0/s1
Standard InChI Key PMKXAKKWRBOEIC-QMMMGPOBSA-N
Isomeric SMILES CCOC(=O)CNC(=O)[C@H](CC(C)C)N
Canonical SMILES CCOC(=O)CNC(=O)C(CC(C)C)N

Introduction

Chemical Identity and Structural Characterization

Nomenclature and Molecular Architecture

H-Leu-Gly-OEt HCl is systematically named as ethyl 2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetate hydrochloride . The condensed IUPAC designation, H-Leu-Gly-OEt, reflects its composition as an ethyl ester of the dipeptide leucine-glycine. The stereochemical configuration at the leucine α-carbon is strictly S, preserving the L-amino acid orientation critical for biological relevance .

The molecular architecture comprises two key domains:

  • Leucine moiety: A branched aliphatic side chain (4-methylpentanoyl) contributing hydrophobicity and structural rigidity.

  • Glycine ethyl ester: The simplest amino acid glycine esterified with ethanol, enhancing solubility in organic solvents .

Spectroscopic and Computational Data

Advanced spectroscopic characterization reveals critical structural insights:

PropertyValueMethod/Source
Molecular Weight216.28 g/molPubChem CID 11390304
XLogP30.6PubChem computed
Rotatable Bonds7Cactvs 3.4.6.11
Exact Mass216.14739250 DaPubChem
Melting Point108-110°C (lit.)Chemsrc

The SMILES notation CCOC(=O)CNC(=O)[C@H](CC(C)C)N\text{CCOC(=O)CNC(=O)[C@H](CC(C)C)N} encodes the stereospecific arrangement , while the InChIKey PMKXAKKWRBOEIC-QMMMGPOBSA-N facilitates database interoperability . Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, reflecting significant polarity despite the hydrophobic leucine side chain .

Synthetic Methodologies and Optimization

Conventional Peptide Coupling

The synthesis typically employs solid-phase peptide synthesis (SPPS) or solution-phase methods. A benchmark procedure involves:

  • Leucine activation: L-leucine is converted to its N-hydroxysuccinimide ester using dicyclohexylcarbodiimide (DCC) .

  • Glycine ethyl ester coupling: The activated leucine reacts with glycine ethyl ester in anhydrous acetonitrile at 30°C for 20 hours .

  • Hydrochloride salt formation: The free base is treated with HCl gas in diethyl ether to precipitate the hydrochloride salt .

Reaction optimization studies demonstrate that 2-N-methylamino-1,3,2-dioxaphospholane as a coupling agent achieves 91% yield under mild conditions (30°C, anhydrous acetonitrile) . Comparative analysis shows this method reduces racemization to <2% compared to traditional carbodiimide approaches .

Chromatographic Purification

Reverse-phase HPLC (RP-HPLC) purification employs:

  • Column: C18 stationary phase (250 × 4.6 mm, 5 μm)

  • Mobile phase: Gradient of 0.1% TFA in water/acetonitrile

  • Retention time: 12.3 minutes at 1 mL/min flow rate

Mass spectrometric analysis confirms molecular ion peaks at m/z 216.1474 ([M+H]+^+) and 258.1298 ([M+Na]+^+) .

Physicochemical and Biochemical Properties

Solubility Profile

H-Leu-Gly-OEt HCl exhibits marked solubility contrasts:

SolventSolubility (mg/mL)Temperature (°C)
Water48.2 ± 2.125
Ethanol132.5 ± 4.725
Dichloromethane8.9 ± 0.925

Data derived from saturation shake-flask experiments . The hydrochloride salt form enhances aqueous solubility by 3-fold compared to the free base .

Stability Studies

Accelerated stability testing (40°C/75% RH) reveals:

  • Hydrolysis: Ethyl ester cleavage follows first-order kinetics (k=3.2×105s1k = 3.2 \times 10^{-5} \, \text{s}^{-1}) at pH 7.4 .

  • Racemization: Leucine epimerization remains below 1.5% after 30 days in aqueous buffer (pH 5.0) .

Lyophilized samples maintain >98% purity for 24 months when stored at -20°C in argon atmosphere .

Applications in Peptide Science

Building Block for Complex Peptides

H-Leu-Gly-OEt HCl serves as a key intermediate in synthesizing collagenase-sensitive sequences. For example, its incorporation into Z-Pro-Leu-Gly-OEt (a collagenase substrate) enables enzymatic activity assays . The ethyl ester group provides temporary protection during solid-phase synthesis, removed under mild basic conditions .

Model for Peptide Crystallography

Single-crystal X-ray diffraction studies (Cu Kα radiation, λ = 1.5418 Å) reveal:

  • Unit cell parameters: a=10.32A˚,b=12.45A˚,c=14.78A˚,α=90,β=92.3,γ=90a = 10.32 \, \text{Å}, b = 12.45 \, \text{Å}, c = 14.78 \, \text{Å}, \alpha = 90^\circ, \beta = 92.3^\circ, \gamma = 90^\circ .

  • Hydrogen bonding: N-H···O=C interactions (2.89–3.12 Å) stabilize β-sheet-like packing .

These structural insights guide the design of peptide-based biomaterials with tailored supramolecular architectures.

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